molecular formula C29H31N5O3 B2898045 N-[(4-ethoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1251595-93-3

N-[(4-ethoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Cat. No.: B2898045
CAS No.: 1251595-93-3
M. Wt: 497.599
InChI Key: QCKUCANIZSJQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ethoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core linked to a pyridine ring substituted with a 1,2,4-oxadiazole moiety. The oxadiazole ring is further functionalized with a 4-methylphenyl group, while the piperidine nitrogen is bonded to a 4-ethoxyphenylmethyl substituent. The compound’s design aligns with strategies to optimize pharmacokinetic profiles through balanced lipophilicity and steric bulk.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3/c1-3-36-24-12-8-21(9-13-24)19-31-28(35)23-14-17-34(18-15-23)27-25(5-4-16-30-27)29-32-26(33-37-29)22-10-6-20(2)7-11-22/h4-13,16,23H,3,14-15,17-19H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKUCANIZSJQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the key intermediates, which are then coupled together under specific reaction conditions. Common synthetic routes may include:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Pyridine Ring Functionalization: The pyridine ring is often functionalized through electrophilic aromatic substitution reactions, introducing the desired substituents at specific positions.

    Coupling Reactions: The final coupling of the functionalized pyridine and oxadiazole intermediates with the piperidine carboxamide is achieved through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing new substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    DNA/RNA Interaction: Intercalating with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-[(2-ethoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide (CAS: 1189691-04-0)

  • Key Differences :
    • Ethoxy group is at the ortho position on the benzyl substituent (vs. para in the target compound).
    • Oxadiazole-linked phenyl group has a 3-methyl substituent (vs. 4-methyl in the target).
  • Molecular Weight : 497.6 (C₂₉H₃₁N₅O₃) .
  • The 3-methylphenyl group on oxadiazole might alter intermolecular interactions in hydrophobic pockets.

N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

  • Key Differences :
    • Fluorine replaces the ethoxy group on the benzyl substituent.
    • Oxadiazole-linked phenyl retains a 3-methyl group.
  • Molecular Weight : 471.5 (C₂₇H₂₆FN₅O₂) .
  • Hypothetical Impact : The electron-withdrawing fluorine atom may enhance metabolic stability but reduce lipophilicity compared to the ethoxy group.

N-ETHYL-4-[3-(4-(METHYLSULFONYL)PHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE-1-CARBOXAMIDE

  • Key Differences :
    • Piperidine nitrogen is substituted with an ethyl group (vs. 4-ethoxyphenylmethyl).
    • Oxadiazole is linked to a 4-(methylsulfonyl)phenyl group (vs. 4-methylphenyl).
  • The ethyl group reduces steric bulk compared to the benzyl substituent .

Heterocyclic Variants

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide (CAS: 1021215-12-2)

  • Key Differences :
    • Replaces oxadiazole with a thiazole ring.
    • Contains a methanesulfonyl group on the piperidine nitrogen.
  • Molecular Weight : 423.6 (C₁₉H₂₅N₃O₄S₂) .

Pyrimidine-5-carboxamide Derivatives ()

Compounds like 13a–13c feature pyrimidine-5-carboxamide cores with piperazine or morpholine substituents.

  • Key Differences :
    • Pyrimidine replaces pyridine-oxadiazole systems.
    • Piperazine/morpholine rings introduce conformational flexibility and hydrogen-bonding sites.
  • Physical Properties :
    • Melting points range from 40.2–167.9°C, with HPLC purity >98% .
  • Hypothetical Impact : Pyrimidine’s electron-deficient nature may enhance π-stacking interactions, but reduced steric bulk could affect target engagement.

Structural and Functional Implications

Substituent Position Effects

  • Ethoxy Position : Para-substitution (target compound) likely improves spatial alignment with hydrophobic binding pockets compared to ortho-substituted analogs .
  • Methyl Group on Phenyl : A 4-methyl group (target) may offer better steric complementarity than 3-methyl (–17), depending on target topology.

Heterocyclic Core Modifications

  • Oxadiazole vs. Thiazole : Oxadiazole’s electron-rich nature enhances hydrogen-bond acceptor capacity, whereas thiazole’s sulfur could participate in hydrophobic interactions .
  • Piperidine vs.

Biological Activity

N-[(4-ethoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperidine ring
  • An oxadiazole moiety
  • A pyridine ring
  • Ethoxy and methyl substitutions

This structural diversity suggests potential interactions with various biological targets, making it a candidate for further investigation.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

CompoundTarget OrganismMIC (μg/mL)
Oxadiazole derivativeE. coli16
Oxadiazole derivativeS. aureus32

2. Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in several studies. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that similar compounds could significantly reduce the viability of breast cancer cells by inducing apoptotic pathways .

3. Neuroprotective Effects

Recent investigations suggest that the compound may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced damage. This effect is particularly relevant in the context of neurodegenerative diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

1. Enzyme Inhibition:
Similar compounds have been identified as inhibitors of key enzymes involved in metabolic pathways related to cancer and infection.

2. Interaction with Receptors:
The compound may interact with neurotransmitter receptors, contributing to its neuroprotective effects.

3. Induction of Apoptosis:
Evidence suggests that it can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Evaluation

A series of oxadiazole derivatives were tested for their antimicrobial activity against clinical isolates. The results showed that specific substitutions at the phenyl rings enhanced activity against resistant strains .

Study 2: Anticancer Potential

In a study focusing on breast cancer cell lines, N-(substituted phenyl) derivatives demonstrated significant cytotoxicity through apoptosis induction. The study utilized flow cytometry to analyze cell cycle phases and apoptosis markers .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a piperidine-4-carboxamide core , a pyridine ring substituted with a 1,2,4-oxadiazole group , and an N-[(4-ethoxyphenyl)methyl] side chain . The oxadiazole ring enhances metabolic stability and π-π stacking interactions, while the ethoxyphenyl group contributes to lipophilicity, impacting solubility and membrane permeability . The pyridine and oxadiazole moieties are electron-deficient, suggesting potential for charge-transfer interactions in biological systems.

Q. What synthetic routes are reported for analogous piperidine-oxadiazole hybrids?

Multi-step synthesis typically involves:

  • Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or carbodiimides) .
  • Step 2 : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the pyridine ring .
  • Step 3 : Piperidine carboxamide functionalization via reductive amination or coupling reactions . Yields vary (40–70%) depending on purification protocols (e.g., column chromatography vs. recrystallization) .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

Use orthogonal analytical methods :

  • NMR : Confirm substitution patterns (e.g., ¹H-NMR for ethoxy protons at δ 1.3–1.5 ppm and aromatic protons at δ 6.8–8.2 ppm) .
  • HRMS : Verify molecular weight (expected [M+H]⁺ ~505–510 Da) .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Target-based assays : Screen against kinases or GPCRs due to structural similarity to known inhibitors .
  • Cellular assays : Test cytotoxicity (e.g., MTT assay) and membrane permeability (Caco-2 monolayer model) .
  • ADME profiling : Use microsomal stability assays (human liver microsomes) and plasma protein binding .

Advanced Methodological Challenges

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during oxadiazole synthesis?

  • Temperature control : Maintain 80–100°C during cyclization to avoid over-dehydration .
  • Catalyst selection : Use ZnCl₂ or Sc(OTf)₃ to improve regioselectivity .
  • Workup strategies : Employ aqueous washes (NaHCO₃) to remove unreacted acylhydrazides . Contradictions in literature: Some protocols favor microwave-assisted synthesis for faster cyclization, but this may reduce yield scalability .

Q. What strategies resolve discrepancies in biological activity data across different assay platforms?

  • Assay standardization : Normalize data using positive controls (e.g., staurosporine for kinase inhibition).
  • Buffer optimization : Adjust pH (7.4 vs. 6.8) and ionic strength to reflect physiological conditions .
  • Counter-screen artifacts : Test for fluorescence interference (common with oxadiazole-containing compounds) using orthogonal detection methods (e.g., luminescence vs. absorbance) .

Q. How can structure-activity relationship (SAR) studies be designed for this scaffold?

  • Core modifications : Replace the 4-methylphenyl group on the oxadiazole with halogenated or heteroaromatic substituents to probe electronic effects .
  • Side-chain variations : Substitute the ethoxyphenyl group with methoxy, trifluoromethyl, or polar groups (e.g., pyridyl) to modulate solubility .
  • 3D-QSAR modeling : Use docking simulations (AutoDock Vina) to prioritize synthetic targets based on binding affinity predictions .

Q. What computational tools are suitable for predicting metabolic liabilities?

  • CYP450 metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., ethoxy O-dealkylation or oxadiazole ring oxidation) .
  • Metabolite identification : Combine in silico tools (Meteor Nexus) with LC-MS/MS fragmentation patterns .

Q. How can crystallographic data resolve ambiguities in binding mode hypotheses?

  • Co-crystallization trials : Soak the compound with target proteins (e.g., HSP90 or PARP1) and collect data at synchrotron facilities (1.5–2.0 Å resolution).
  • Electron density analysis : Refine models using Phenix or CCP4 to confirm key interactions (e.g., hydrogen bonds with piperidine NH or oxadiazole N-atoms) .

Critical Data Contradictions and Mitigation

Q. Conflicting solubility data in DMSO vs. aqueous buffers: How to address?

  • DMSO stock preparation : Pre-warm to 37°C and sonicate to prevent aggregation.
  • Dynamic light scattering (DLS) : Measure particle size in PBS to detect nanoscale precipitates .
  • Alternative solvents : Test dimethyl acetamide (DMA) or PEG-400 for improved stability .

Q. Discrepancies in IC₅₀ values between enzyme- and cell-based assays: Interpretation?

  • Membrane efflux : Assess P-gp/MRP1 activity using calcein-AM assays .
  • Protein binding : Correlate free fraction (ultrafiltration) with potency shifts .
  • Off-target effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) .

Ethical and Safety Considerations

  • Handling precautions : Use fume hoods and PPE (nitrile gloves, lab coats) due to acute toxicity risks (Category 4 for oral/dermal exposure) .
  • Waste disposal : Neutralize reaction byproducts (e.g., POCl₃-derived waste) with 10% NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.